
Fluorometholone
描述
氟美松是一种合成糖皮质激素,主要用于治疗炎症性眼病。 它有几个商品名,包括 Efflumidex、Flucon、FML Forte 和 FML . 该化合物在化学上被鉴定为 6α-甲基-9α-氟-11β,17α-二羟基孕甾-1,4-二烯-3,20-二酮 . 它被用于眼科制剂中,以减轻眼睑和球结膜、角膜和眼球前部的炎症 .
准备方法
合成路线和反应条件: 氟美松是通过一系列化学反应从合适的类固醇前体开始合成的关键步骤包括在受控条件下进行氟化、羟基化和乙酰化反应 .
工业生产方法: 在工业环境中,氟美松是使用大型化学反应器生产的,在其中仔细控制反应条件,如温度、压力和 pH 值,以确保高产率和纯度。 该过程涉及使用催化剂和试剂来促进产生氟美松所需的特定化学转化 .
化学反应分析
反应类型: 氟美松会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮和酸。
还原: 还原反应可以将氟美松转化为相应的醇。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 可以在特定条件下使用氯或溴等卤化试剂.
科学研究应用
Treatment of Ocular Inflammation
Fluorometholone is widely used to manage non-infectious inflammatory disorders of the eye. A study involving 308 patients demonstrated its effectiveness in treating conditions such as uveitis and conjunctivitis. The results indicated that this compound significantly reduced inflammation without substantially increasing intraocular pressure, making it a preferred choice for patients with a history of steroid-induced glaucoma .
Table 1: Efficacy of this compound in Ocular Inflammation
Management of Dry Eye Disease
This compound has shown promise in treating dry eye disease (DED). A randomized controlled trial revealed that topical administration of 0.1% this compound significantly improved corneal staining and tear film stability in patients exposed to adverse environmental conditions. After 21 days, the treatment group exhibited less deterioration in ocular surface health compared to the control group .
Postoperative Care
In the context of trachomatous trichiasis surgery, this compound serves as an effective adjunct therapy. A clinical trial indicated that patients receiving this compound post-surgery had a lower incidence of recurrent trichiasis compared to those receiving placebo. The study found that administering this compound at a dosage of one drop twice daily for four weeks was optimal for reducing postoperative complications .
Table 2: Postoperative Outcomes with this compound
Study Reference | Surgical Procedure | Dosage | Recurrence Rate of TT |
---|---|---|---|
Trachomatous trichiasis | 0.1% twice daily | 17.7% (vs. 29.3% placebo) |
Long-Term Effects and Safety Profile
While this compound is effective, long-term use has raised concerns regarding potential adverse effects, including ganglion cell apoptosis and retinal thinning, as evidenced by a study that observed significant structural changes in the retina after prolonged treatment . The TUNEL assay indicated a notable increase in apoptotic cells, highlighting the need for careful monitoring during extended therapy.
Comparative Studies with Other Treatments
Research has compared this compound with other anti-inflammatory agents like pranoprofen. Findings suggest that while both medications are effective for allergic conjunctivitis, this compound provides quicker symptom relief, especially in younger patients . This rapid action can be crucial for managing acute allergic reactions effectively.
Table 3: Comparison of this compound and Pranoprofen
相似化合物的比较
氟美松与其他糖皮质激素进行比较,例如:
泼尼松龙: 另一种用于类似适应症的糖皮质激素,但其效力和副作用谱不同。
地塞米松: 以其比氟美松更高的效力和更长的作用时间而闻名。
氢化可的松: 一种效力较低的糖皮质激素,通常用于轻度炎症性疾病.
独特性: 氟美松的独特性在于其特定的氟化和甲基化,这增强了其抗炎特性,同时最大限度地减少了全身性副作用 .
类似化合物:
- 泼尼松龙
- 地塞米松
- 氢化可的松
- 倍他米松
- 曲安奈德
常见问题
Basic Research Questions
Q. What experimental frameworks are recommended for designing studies on Fluorometholone’s anti-inflammatory efficacy in ocular models?
- Methodological Guidance: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions. For example:
- Population: Rabbit corneal injury models.
- Intervention: this compound 0.1% nanoparticles.
- Comparison: Conventional this compound suspensions.
- Outcome: Corneal permeability and toxicity reduction.
- Time: Acute (7-day) vs. chronic (21-day) exposure.
This approach ensures alignment with pharmacokinetic and safety objectives .
Q. How can researchers ensure reproducibility in this compound bioanalytical studies?
- Data Management: Follow ASTM International guidelines for subsampling particulate lab samples. Key steps include:
- Using validated LC-MS/MS methods for serum/plasma quantification (LOINC Panel 43141-1).
- Reporting analytical precision (e.g., ±0.02 µg/mL for this compound) and justifying significant figures based on instrument sensitivity .
Q. What are the standard models for assessing this compound’s corneal toxicity?
- Experimental Design:
- In vitro: Human corneal epithelial cells (HCECs) exposed to this compound nanoparticles (0.01–1.0 mg/mL) for 24–72 hours; measure viability via MTT assay.
- In vivo: Rabbit models post-cataract surgery; evaluate epithelial healing via slit-lamp microscopy.
- Compare toxicity profiles against dexamethasone as a reference corticosteroid .
Advanced Research Questions
Q. How do nanoparticle formulations of this compound enhance corneal penetration, and what methodological challenges arise in their characterization?
- Mechanistic Insight: Nanoparticles (~200 nm) utilize energy-dependent endocytosis for stromal uptake, increasing aqueous humor bioavailability by 3.5× vs. free drug .
- Challenges:
- Quantifying dissolution kinetics in corneal stroma (use fluorescence-labeled nanoparticles).
- Managing batch variability in particle size (polydispersity index <0.2 required).
- Reference: Optimize dynamic light scattering (DLS) protocols to minimize artifactual aggregation .
Q. How can contradictory data on this compound’s efficacy vs. Cyclosporine in vernal conjunctivitis be resolved?
- Analysis Strategy:
- Conduct a randomized controlled trial (RCT) with stratified subgroups (e.g., pediatric patients with severe vs. moderate symptoms).
- Use mixed-effects models to adjust for confounders (e.g., intraocular pressure fluctuations).
- Recent meta-analysis shows this compound’s superior symptom reduction (p=0.03) but higher adverse event risk (OR=1.8); prioritize safety monitoring .
Q. What statistical approaches are recommended for resolving variability in this compound pharmacokinetic studies?
- Advanced Methods:
- Non-compartmental analysis (NCA): Calculate AUC0–24 and Cmax with 90% confidence intervals.
- Population pharmacokinetics (PopPK): Identify covariates (e.g., age, corneal thickness) using nonlinear mixed-effects modeling (NONMEM).
- Address outliers via sensitivity analysis (e.g., Cook’s distance >4/n) .
Q. How can researchers leverage fixed-combination formulations to mitigate this compound’s low ocular bioavailability?
- Innovative Design: Co-formulate this compound nanoparticles with bromfenac/levofloxacin in a pH 7.4 buffer.
- Key Metrics:
- Synergistic anti-inflammatory effect (check via TNF-α inhibition assays).
- Stability testing under accelerated conditions (40°C/75% RH for 6 months).
- Contradiction Management: Monitor drug-drug interactions via Franz diffusion cells .
Q. Methodological Resources
属性
Key on ui mechanism of action |
There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Their primary target is the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. |
---|---|
CAS 编号 |
426-13-1 |
分子式 |
C22H29FO4 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12?,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI 键 |
FAOZLTXFLGPHNG-UJCWEEBASA-N |
SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
手性 SMILES |
CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
规范 SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
外观 |
Solid powder |
熔点 |
292-303 297 °C |
Key on ui other cas no. |
426-13-1 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
1.66e-02 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。